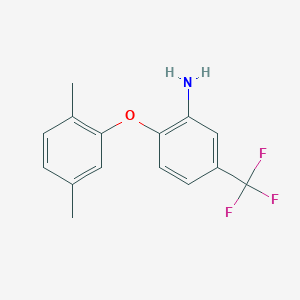
(9-Benzyl-9-fluorenyl)dicyclohexylphosphonium tetrafluoroborate
Übersicht
Beschreibung
“(9-Benzyl-9-fluorenyl)dicyclohexylphosphonium tetrafluoroborate” is a chiral catalyst that has been intensively applied in asymmetric reactions with high atom economy . It is also known as (9-Benzyl-9-fluorenyl)dicyclohexylphosphine tetrafluoroborate, Dicyclohexyl [9- (phenylmethyl)-9H-fluoren-9-yl]phosphine tetrafluoroborate, and cataCXium® FBn .
Molecular Structure Analysis
The molecular formula of this compound is C32H38BF4P . The SMILES string representation isF [B-] (F) (F)F.C1CCC (CC1) [PH+] (C2CCCCC2)C4 (Cc3ccccc3)c5ccccc5-c6ccccc46 . Chemical Reactions Analysis
This compound is suitable for various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical and Chemical Properties Analysis
The compound is a white to off-white powder . Its molecular weight is 540.42 g/mol . .Wissenschaftliche Forschungsanwendungen
Facilitation of Pd-Catalyzed Cross-Coupling Reactions
Fluorenyl compounds, particularly those involving phosphonium tetrafluoroborate salts, are instrumental in facilitating palladium-catalyzed cross-coupling reactions. These reactions are foundational in creating complex organic molecules, highlighting their significance in synthetic organic chemistry. For instance, the synthesis of 9-alkylfluorenyl-dicyclohexyl phosphines showcases a route for producing ligands that significantly enhance Pd-catalyzed cross-coupling reactions (Fleckenstein, Kadyrov, & Plenio, 2008).
Advancements in Organic Synthesis
The study of fluorenyl and its derivatives extends to the development of new synthetic methods for valuable organic compounds. These methods involve reactions of fluorenyl compounds with various reagents, leading to the creation of novel fluorene derivatives with potential applications in material science, pharmaceuticals, and catalysis. The synthesis and characterization of compounds like 9-(Tropylidenehydrazono)fluorene demonstrate the versatility of fluorenyl compounds in organic synthesis (Minabe et al., 1998).
Contributions to Material Science
Fluorenyl-based compounds have shown potential in the development of materials for electronic applications. The design and synthesis of wide-energy-gap molecules for blue phosphorescent organic light-emitting diodes (OLEDs) is a notable example. Compounds like 1,3-bis(9-phenyl-9H-fluoren-9-yl)benzene and related molecules exhibit high singlet and triplet energies, making them suitable as host materials for blue phosphorescent dopants in OLEDs (Ye et al., 2009).
Safety and Hazards
The compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Wirkmechanismus
Target of Action
It is known to be a ligand , which suggests that it binds to a specific biomolecule to achieve its function.
Mode of Action
The compound is used as a catalyst for various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . This suggests that it facilitates the bond formation between two molecules in these reactions.
Result of Action
The compound acts as a catalyst, facilitating various types of coupling reactions . The result of its action is the formation of new bonds between molecules, leading to the synthesis of complex organic compounds.
Biochemische Analyse
Biochemical Properties
(9-Benzyl-9-fluorenyl)dicyclohexylphosphonium tetrafluoroborate plays a significant role in biochemical reactions, particularly in catalyzing Sonogashira, Suzuki, and Buchwald-Hartwig coupling reactions . It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon and carbon-nitrogen bonds. The nature of these interactions involves the coordination of the phosphonium group with the active sites of the enzymes, enhancing the reaction efficiency and selectivity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the phosphorylation status of key signaling proteins, thereby altering the downstream signaling cascades. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The phosphonium group can form stable complexes with enzymes, leading to either inhibition or activation of their catalytic activities. This compound can also induce changes in gene expression by binding to specific DNA sequences or interacting with transcriptional regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance enzymatic activities and promote beneficial biochemical reactions. At high doses, it may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter metabolite levels by modulating the activities of key enzymes in these pathways. The compound’s interactions with enzymes such as kinases and phosphatases play a crucial role in regulating metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and affinity for certain biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization to areas such as the nucleus, mitochondria, or endoplasmic reticulum allows it to interact with relevant biomolecules and participate in essential biochemical reactions .
Eigenschaften
IUPAC Name |
(9-benzylfluoren-9-yl)-dicyclohexylphosphanium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37P.BF4/c1-4-14-25(15-5-1)24-32(30-22-12-10-20-28(30)29-21-11-13-23-31(29)32)33(26-16-6-2-7-17-26)27-18-8-3-9-19-27;2-1(3,4)5/h1,4-5,10-15,20-23,26-27H,2-3,6-9,16-19,24H2;/q;-1/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCRCYKOFGNXQO-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CCC(CC1)[PH+](C2CCCCC2)C3(C4=CC=CC=C4C5=CC=CC=C53)CC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38BF4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00723388 | |
| Record name | (9-Benzyl-9H-fluoren-9-yl)(dicyclohexyl)phosphanium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00723388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937378-18-2 | |
| Record name | (9-Benzyl-9H-fluoren-9-yl)(dicyclohexyl)phosphanium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00723388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (9-Benzyl-9-fluorenyl)dicyclohexylphosphonium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


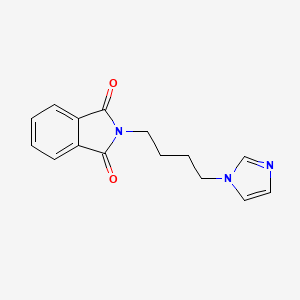
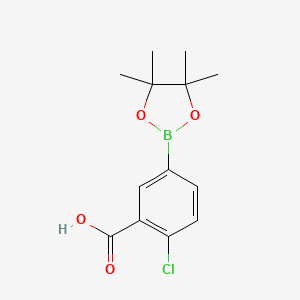
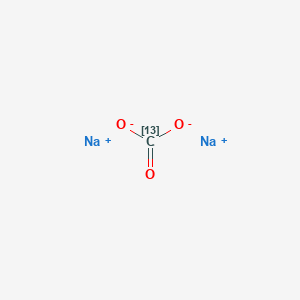

![(7-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid](/img/structure/B3169329.png)

![[(5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl]amine](/img/structure/B3169343.png)

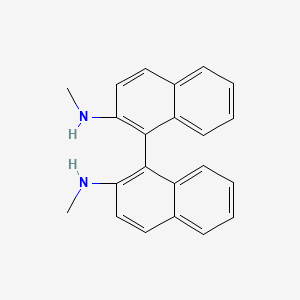
![(S)-[Trimethylsiloxy(diphenyl)methyl]pyrrolidine](/img/structure/B3169367.png)


